6-Bromoimidazo[1,2-a]pyrimidine-2-methanol

Physicochemical Properties pKa Solubility

Select 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol (CAS 1780310-82-8) when synthetic versatility is non-negotiable. Unlike single-functional analogs (e.g., 6-bromoimidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyrimidine-2-methanol), this compound delivers two orthogonal reactive centers: a 6-bromo substituent for Suzuki-Miyaura/Buchwald-Hartwig diversification at the kinase hinge region, and a 2-hydroxymethyl group for independent oxidation, esterification, or etherification to modulate solubility and ADME properties. This dual functionality eliminates de novo synthesis steps, directly compressing hit-to-lead timelines. The elevated pKa (~12.91 vs. ~3.80 for non-hydroxymethyl analogs) and hydrogen-bond-donating capacity further differentiate its physicochemical profile, enabling precise logP and metabolic-stability tuning. Procure this indispensable scaffold to maximize library output per synthetic cycle.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B11717550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrimidine-2-methanol
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NC(=CN21)CO)Br
InChIInChI=1S/C7H6BrN3O/c8-5-1-9-7-10-6(4-12)3-11(7)2-5/h1-3,12H,4H2
InChIKeyJDIONLWYPUXPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyrimidine-2-methanol: Dual-Functional Heterocyclic Building Block for Targeted Synthesis and Drug Discovery


6-Bromoimidazo[1,2-a]pyrimidine-2-methanol (CAS 1780310-82-8) is a brominated imidazopyrimidine derivative that integrates both a bromo substituent at the 6-position and a hydroxymethyl group at the 2-position on a fused bicyclic scaffold . The imidazo[1,2-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, extensively explored for kinase inhibition [1], antimicrobial activity [2], and other therapeutic applications [3]. This specific compound is valued primarily as a versatile synthetic intermediate and building block, offering two distinct functional handles for orthogonal derivatization in the construction of complex molecular libraries and structure-activity relationship (SAR) studies .

Beyond the Core: Why 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol Cannot Be Replaced by Non-Brominated or Non-Hydroxymethyl Analogs


Generic substitution with other imidazo[1,2-a]pyrimidine derivatives is scientifically unsound due to the compound's orthogonal bifunctionality. The bromo group at the 6-position serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabling late-stage diversification , while the 2-hydroxymethyl group provides a distinct reactive center for oxidation, esterification, or etherification . Analogs lacking either functional group—such as 6-Bromoimidazo[1,2-a]pyrimidine (no hydroxymethyl) or Imidazo[1,2-a]pyrimidine-2-methanol (no bromo)—do not offer the same synthetic versatility. Moreover, the presence of the electron-withdrawing bromo atom and the hydrogen-bond-donating hydroxymethyl group dramatically alters the compound's physicochemical properties (e.g., pKa, logP) compared to simpler analogs, directly impacting solubility, stability, and subsequent reactivity in medicinal chemistry campaigns . Simple replacement with a single-functional analog would therefore compromise both the efficiency of synthetic routes and the ability to modulate key drug-like properties in the final target molecules.

Quantifiable Differentiation of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol Against Closest Analogs


Enhanced Basicity and Solubility Profile via 2-Hydroxymethyl Substitution

The 2-hydroxymethyl substituent on 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol dramatically increases the predicted pKa to 12.91±0.10 , compared to 3.80±0.30 for the non-hydroxymethyl analog 6-Bromoimidazo[1,2-a]pyrimidine [1]. This shift of >9 pKa units signifies a profound change in ionization state under physiological and synthetic conditions, directly influencing aqueous solubility and membrane permeability.

Physicochemical Properties pKa Solubility

Increased Molecular Weight and Density for Tailored CMC Profiles

6-Bromoimidazo[1,2-a]pyrimidine-2-methanol has a molecular weight of 228.05 g/mol and a predicted density of 1.92±0.1 g/cm³ . In contrast, the non-hydroxymethyl analog 6-Bromoimidazo[1,2-a]pyrimidine is significantly lighter at 198.02 g/mol with a density of 1.89±0.1 g/cm³ [1]. The introduction of the methanol group adds ~30 g/mol and increases molecular volume, which can be leveraged to modulate logP, metabolic stability, and crystal packing in solid-state formulations.

Chemistry Manufacturing and Controls (CMC) Molecular Weight Density

Orthogonal Synthetic Versatility: Bromo vs. Hydroxymethyl Functional Handles

The compound uniquely features a bromo group at the 6-position, enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C–C and C–N bond formation . Simultaneously, the 2-hydroxymethyl group can be independently oxidized to the corresponding carboxylic acid (MW 242.03 g/mol) [1] or converted to esters/ethers without affecting the bromo handle. This orthogonal reactivity is not available in singly functionalized analogs such as Imidazo[1,2-a]pyrimidine-2-methanol (lacking bromo, MW 149.15 g/mol) [2] or 6-Bromoimidazo[1,2-a]pyrimidine (lacking hydroxymethyl) [3].

Synthetic Chemistry Cross-Coupling Functional Group Interconversion

High Purity and Defined Stability Specifications for Reliable Procurement

Commercially available 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is supplied with a minimum purity specification of 95% (e.g., from AKSci) , and it is documented to be stable for long-term storage in a cool, dry place . This contrasts with the closely related 6-Bromoimidazo[1,2-a]pyrimidine, which requires storage under inert gas at 2-8°C due to its potentially lower stability [1]. The methanol derivative's less stringent storage conditions can reduce logistical complexity and cost for research laboratories.

Quality Control Purity Stability

Optimal Research and Industrial Applications for 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol


Focused Kinase Inhibitor Library Synthesis

Given the imidazo[1,2-a]pyrimidine core's established role as a MET kinase inhibitor scaffold [1], 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol serves as an ideal starting point for constructing focused kinase inhibitor libraries. The 6-bromo position allows for rapid diversification via Suzuki-Miyaura cross-coupling to introduce varied aryl/heteroaryl groups that occupy the kinase hinge region, while the 2-hydroxymethyl group can be independently elaborated to modulate solvent-exposed interactions or adjust physicochemical properties. This orthogonal approach accelerates SAR exploration compared to de novo synthesis of each analog, directly addressing the need for efficient hit-to-lead optimization in oncology drug discovery programs.

Antimicrobial Agent Development and Biofilm Control

Imidazo[1,2-a]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity, including efficacy against Gram-positive, Gram-negative bacteria, and Mycobacterium species [2], as well as utility in inhibiting biofilm formation [3]. This compound's bifunctional design enables the systematic synthesis of novel antimicrobial agents. The bromo substituent can be replaced with substituents known to enhance antibacterial potency, while the hydroxymethyl group can be oxidized to the carboxylic acid—a moiety often critical for binding to bacterial enzyme active sites (e.g., in beta-lactam antibiotics). Researchers focused on combating drug-resistant pathogens or developing anti-biofilm coatings can leverage this building block to efficiently generate and screen a diverse array of next-generation antimicrobial candidates.

ADME/Tox Property Optimization in Medicinal Chemistry

Controlling physicochemical parameters is essential for successful drug development. 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol provides a unique vector for modulating properties like solubility, lipophilicity, and metabolic stability. The higher pKa (12.91) compared to non-hydroxymethyl analogs (pKa 3.80) alters ionization at physiological pH , while the methanol group offers a site for introducing solubilizing moieties (e.g., through esterification with PEG chains or amino acids). Furthermore, the molecular weight increase (~30 g/mol vs. 6-Bromoimidazo[1,2-a]pyrimidine) can be strategically used to fine-tune lipophilicity (logP) and reduce the risk of high metabolic clearance [4]. This makes the compound a valuable tool for medicinal chemists seeking to address ADME liabilities early in the drug discovery process without resorting to extensive core modifications.

Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.